![molecular formula C9H10N2OS B1483691 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1020708-41-1](/img/structure/B1483691.png)
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Overview
Description
“2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazole derivatives, including compounds like "2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol", are synthesized through various methods such as condensation followed by cyclization. These compounds are recognized for their widespread biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The versatility of pyrazole compounds as synthons in organic synthesis underscores their importance in both combinatorial and medicinal chemistry (Dar & Shamsuzzaman, 2015).
Application in Cytochrome P450 Inhibition
The inhibition of Cytochrome P450 enzymes by specific inhibitors, including those with pyrazole moieties, plays a critical role in studying drug–drug interactions. These inhibitors are essential in understanding the metabolism of various pharmaceuticals and in predicting potential interactions when multiple drugs are coadministered (Khojasteh et al., 2011).
Antifungal Applications
Compounds with pyrazole moieties have been tested for their efficacy against fungal pathogens, such as Fusarium oxysporum, highlighting their potential in agricultural and antifungal applications. These compounds exhibit specific pharmacophore sites that contribute to their antifungal activity, offering insights into the design of new biological agents (Kaddouri et al., 2022).
Thiophene Derivatives in Drug Design
Thiophene derivatives are noted for their therapeutic properties across a broad spectrum of biological test systems. The modification of thiophene moieties and their integration into various molecular structures can lead to compounds with diverse therapeutic effects, demonstrating the structural versatility and potential of thiophene in drug design (Drehsen & Engel, 1983).
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties .
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol. For instance, it’s recommended to store the compound below +30°C .
properties
IUPAC Name |
2-(3-thiophen-2-ylpyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-6-5-11-4-3-8(10-11)9-2-1-7-13-9/h1-4,7,12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHMAEUQVMYKBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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